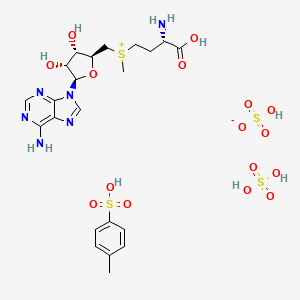
S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate
説明
S-Adenosyl-L-Methionine Disulfate p-toluenesulfonate, also known as SAMe, is a nutritional supplement . It is a direct metabolite of the essential amino acid L-methionine and plays many important roles in cellular metabolism . It is present in all cells but is concentrated in the liver where 85% of all methylation reactions occur .
Synthesis Analysis
S-Adenosyl-L-Methionine (SAM) is an endogenous metabolite synthesized from methionine and adenosine triphosphate (ATP) . It is the main biological methyl donor in transmethylation reactions of substrates like proteins, lipids, neurotransmitters, and RNA and DNA .Molecular Structure Analysis
The empirical formula of this compound is C15H23N6O5S · C7H7O3S · xC7H8O3S . The molecular weight is 570.64 (free base basis) .Chemical Reactions Analysis
SAM is involved in different biochemical pathways like the methionine cycle and transsulfuration . Methionine is activated by ATP to produce SAM. The transfer of the methyl group from SAM by methyltransferase yields SAH, which is hydrolyzed to adenosine and Hcys .Physical And Chemical Properties Analysis
The product is soluble in water . The analysis was performed in isocratic conditions with a mobile phase consisting of 0.5 M ammonium formate, pH was adjusted to 4.0 with formic acid .作用機序
Target of Action
S-Adenosyl-L-Methionine (SAMe) is a naturally occurring compound that is found in almost every tissue and fluid in the body . It plays a crucial role in cellular growth and repair, and it maintains the phospho-bilipid layer in cell membranes . SAMe is also involved in the regulation of several hormones and neurotransmitters that affect mood .
Mode of Action
SAMe is a common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation . It acts as a methyl donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine, and other molecules . The transfer of the methyl group from SAMe by methyltransferase yields S-adenosylhomocysteine, which is hydrolyzed to adenosine and homocysteine .
Biochemical Pathways
SAMe is involved in different biochemical pathways like the methionine cycle and transsulfuration, which are correlated to the so-called one-carbon metabolism . More than 40 methyl transfers from SAMe are known, to various substrates such as nucleic acids, proteins, lipids, and secondary metabolites . It is also crucial to the biosynthesis of ethylene, an important plant hormone and signaling molecule .
Pharmacokinetics
Oral SAMe achieves peak plasma concentrations three to five hours after ingestion of an enteric-coated tablet (400–1000 mg). The half-life is about 100 minutes . A study found that a new form of SAMe, the phytate salt, displayed significantly better pharmacokinetic parameters compared to the SAMe tosylated form .
Action Environment
The action of SAMe can be influenced by environmental factors. For instance, there is a significant food effect for SAMe with a delayed time to maximum absorption going from 4.5 hours under fasted conditions to 13 hours under fed conditions, and area under the curve with food reduced to 55% of that seen under fasting conditions . Furthermore, SAMe may interact with some medicines or other dietary supplements .
Safety and Hazards
将来の方向性
The pharmacokinetics of a new form of SAM, the phytate salt, was evaluated . It was found that the phytate anion protects SAM from degradation, probably because of steric hindrance exerted by the counterion, and that the SAM phytate displayed significantly better pharmacokinetic parameters compared to SAM PTS . These results open to the perspective of the use of new salts of SAM endowed with better pharmacokinetic properties .
特性
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCFCHNAIMYBAZ-XQVUROGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O16S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloro-6-[[(4-chlorophenyl)amino]methyl]phenol](/img/structure/B7804462.png)
![2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol](/img/structure/B7804469.png)

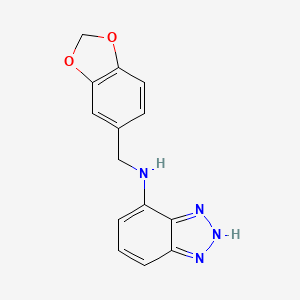
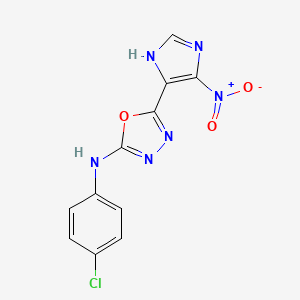
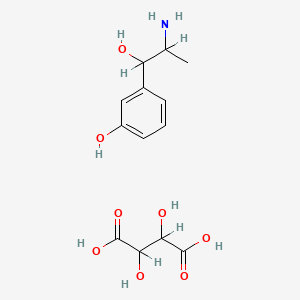

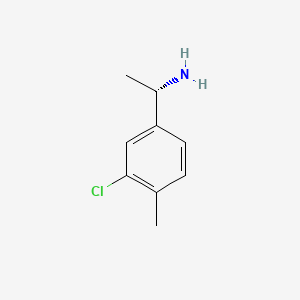
![4-Methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-prop-2-enoxypropan-2-yl]azanium](/img/structure/B7804529.png)



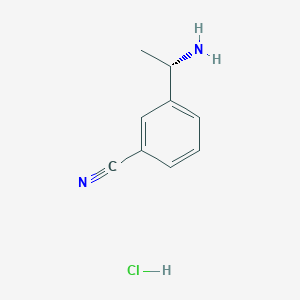
![[(S)-1-(3,5-Dimethylphenyl)ethyl]amine](/img/structure/B7804576.png)